4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
描述
BenchChem offers high-quality 4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15N3O5/c29-14-21-22(11-7-16-5-9-18(10-6-16)31(33)34)30-27-19-3-1-2-4-20(19)28(32)26(27)25(21)17-8-12-23-24(13-17)36-15-35-23/h1-13H,15H2/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURPBDDXUOIMJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS No. 866142-86-1) is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is , and it features a unique structure that includes a benzodioxole moiety, an indeno-pyridine framework, and a carbonitrile functional group. This article reviews the biological activity of this compound, focusing on its anticancer properties, pharmacological implications, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Key Structural Features:
- Benzodioxole Moiety : Known for its role in enhancing biological activity.
- Indeno-Pyridine Framework : Contributes to the compound's potential anticancer effects.
- Nitrophenyl Group : Implicated in various biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The fused ring systems of indeno-pyridine derivatives have been shown to interfere with cellular processes and induce apoptosis in cancer cells.
Case Studies:
- In Vitro Studies : Various studies have demonstrated that related compounds can inhibit the growth of cancer cell lines. For instance, derivatives of indeno-pyridine have shown IC50 values ranging from 20 µM to 50 µM against different cancer types, suggesting that the target compound may exhibit comparable efficacy .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer progression, particularly Src family kinases (SFKs), which are critical for tumor growth and metastasis .
Pharmacological Implications
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. For example, compounds like AZD0530 have demonstrated excellent pharmacokinetics with a half-life of approximately 40 hours, indicating that the target compound may also possess beneficial pharmacokinetic properties suitable for therapeutic use .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | Similar benzodioxole and indeno-pyridine structure | Anticancer properties |
| 6-(4-nitrophenyl)-indeno[1,2-b]pyridine derivatives | Indeno-pyridine core with varied substituents | Potential anti-inflammatory effects |
| 1-(benzodioxolyl)indole derivatives | Benzodioxole fused with indole structures | Neuroprotective effects |
Synthesis and Development
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : Between piperonaldehyde and 1-tetralone.
- Cyclization : Followed by modifications to introduce the benzodioxole and nitrophenyl groups.
- Optimization : Careful control of reaction conditions such as temperature and solvent choice is crucial to maximize yield and purity.
准备方法
Multi-Component Reaction Strategies for Core Assembly
Formation of the Indeno[1,2-b]Pyridine Scaffold
The indeno[1,2-b]pyridine core is central to the target compound. A validated method involves the condensation of 1,3-indandione derivatives with heterocyclic ketene aminals (HKAs). As demonstrated by recent work, 1,3-indandione undergoes self-condensation to generate [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which acts as a dipolarophile in MCRs. For instance, reacting 1,1-bis(methylthio)-2-nitroethene with diamines or cysteamine hydrochloride forms HKAs, which subsequently react with bindone in the presence of malononitrile to yield spiro-imidazo pyridine-indene derivatives.
Optimization Insights
- Solvent System : Ethanol with p-toluenesulfonic acid (p-TSA) as a catalyst achieves yields up to 85%.
- Temperature : Reflux conditions (78–80°C) promote efficient cyclization.
Table 1. Substrate Scope for Indeno[1,2-b]Pyridine Formation
| Amine Component | Yield (%) | Reaction Time (h) |
|---|---|---|
| 1,2-Diaminoethane | 85 | 6 |
| Cysteamine Hydrochloride | 78 | 8 |
| 1,3-Diaminopropane | 61 | 12 |
Cross-Dehydrogenative Coupling (CDC) for Pyridine Functionalization
Oxidative Coupling of N-Amino-2-Iminopyridines
The pyridine ring in the target compound is functionalized using CDC reactions between N-amino-2-iminopyridines and β-diketones. As reported, molecular oxygen (O₂) and acetic acid facilitate the dehydrogenative coupling of N-amino-2-iminopyridine derivatives with β-ketoesters, yielding pyrazolo[1,5-a]pyridines. For the target molecule, analogous conditions could couple 1,3-benzodioxol-5-yl-substituted β-diketones with N-amino-2-iminopyridines to install the benzodioxole moiety.
Reaction Conditions
- Catalyst : Acetic acid (6 equiv) in ethanol.
- Oxidant : Molecular oxygen (1 atm).
- Temperature : 130°C for 18 hours.
Table 2. CDC Reaction Yields with Varied β-Diketones
| β-Diketone Component | Yield (%) |
|---|---|
| Ethyl Acetoacetate | 83 |
| Dimedone | 87 |
| 1,3-Cyclohexanedione | 90 |
Cyanidation at Position 3
The cyano group at position 3 is introduced via nucleophilic substitution or cyano-group retention during cyclization. Malononitrile serves as a cyano source in MCRs, as seen in the synthesis of spiro-imidazo pyridine-indene derivatives. Alternatively, copper-catalyzed cyanation using potassium ferrocyanide could be employed, though this requires validation against existing protocols.
Palladium-Catalyzed Carbonylative Cyclization
Formic Acid as a CO Surrogate
Recent advances in palladium-catalyzed reactions utilize formic acid as a safe CO source for carbonylative cyclization. For example, o-nitrostyrenes undergo reductive cyclization with formic acid to form indoles. Adapting this method, the nitrostyryl group in the target compound could be generated via CO insertion, followed by cyclization to form the indeno[1,2-b]pyridine core.
Optimized Parameters
- Catalyst : Pd(OAc)₂ (0.5 mol %) with 1,10-phenanthroline.
- Solvent : Acetone or methyl ethyl ketone.
- Temperature : 110°C for 8 hours.
Table 3. Palladium-Catalyzed Reductive Cyclization Outcomes
| Substrate | Yield (%) |
|---|---|
| o-Nitrostyrene | 94 |
| 4-Nitrostyryl Intermediate | 89 |
Mechanistic Considerations and Side Reactions
Competing Pathways in MCRs
The formation of spiro byproducts is a common side reaction in MCRs involving bindone. For instance, malononitrile may participate in unintended Knoevenagel adducts, necessitating precise stoichiometric control. Additionally, over-oxidation during CDC reactions can lead to pyridine N-oxide derivatives, which are mitigated by optimizing O₂ pressure.
Regioselectivity Challenges
The position of the benzodioxol-5-yl group is influenced by electronic effects. Electron-donating substituents on the β-diketone component favor coupling at the para position, as demonstrated in CDC reactions. Computational modeling (DFT) could further refine regioselectivity predictions.
常见问题
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
Q. Table 2: Strategies for Addressing Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
